molecular formula C13H15NO3 B14914046 5-(Cyclobutanecarboxamido)-2-methylbenzoic acid

5-(Cyclobutanecarboxamido)-2-methylbenzoic acid

Cat. No.: B14914046
M. Wt: 233.26 g/mol
InChI Key: OPCBOWAZJXKJPJ-UHFFFAOYSA-N
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Description

5-(Cyclobutanecarboxamido)-2-methylbenzoic acid is an organic compound that features a cyclobutane ring attached to a carboxamide group, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutanecarboxamido)-2-methylbenzoic acid typically involves the amidation of a carboxylic acid precursor. One common method is the reaction of 2-methylbenzoic acid with cyclobutanecarboxamide under catalytic conditions. The reaction may require the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutanecarboxamido)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Cyclobutanecarboxamido)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Cyclobutanecarboxamido)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclobutanecarboxamido)-2-methylbenzoic acid is unique due to its combination of a cyclobutane ring, an amide group, and a methylbenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

5-(cyclobutanecarbonylamino)-2-methylbenzoic acid

InChI

InChI=1S/C13H15NO3/c1-8-5-6-10(7-11(8)13(16)17)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)(H,16,17)

InChI Key

OPCBOWAZJXKJPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCC2)C(=O)O

Origin of Product

United States

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